1-(2,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol
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Overview
Description
1-(2,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 2 and 5, a fluorine atom at the 3-position of the propanol chain, and a hydroxyl group at the 2-position of the propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors such as 1,5-diaminopentane or its derivatives.
Substitution Reactions:
Fluorination: The fluorine atom can be introduced at the 3-position of the propanol chain through nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Hydroxylation: The hydroxyl group at the 2-position of the propanol chain can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as halides, amines, or thiols using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Nucleophiles: Halides (e.g., sodium chloride), amines (e.g., ammonia), thiols (e.g., thiourea).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(2,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylpiperidin-1-yl)-3-chloropropan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
1-(2,5-Dimethylpiperidin-1-yl)-3-bromopropan-2-ol: Similar structure but with a bromine atom instead of fluorine.
1-(2,5-Dimethylpiperidin-1-yl)-3-iodopropan-2-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
1-(2,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol is unique due to the presence of the fluorine atom, which can impart distinct chemical and biological properties compared to its halogenated analogs. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H20FNO |
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Molecular Weight |
189.27 g/mol |
IUPAC Name |
1-(2,5-dimethylpiperidin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C10H20FNO/c1-8-3-4-9(2)12(6-8)7-10(13)5-11/h8-10,13H,3-7H2,1-2H3 |
InChI Key |
XFTBCIMSZXTMCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N(C1)CC(CF)O)C |
Origin of Product |
United States |
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